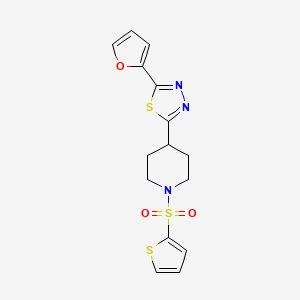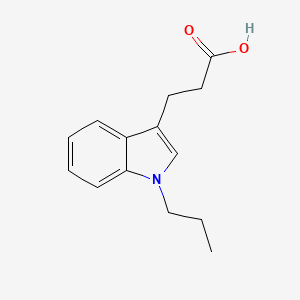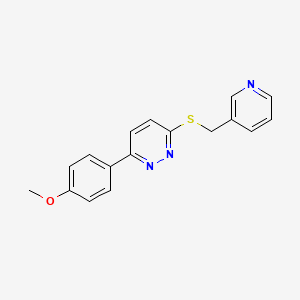
2-(Furan-2-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a thiadiazole ring, a furan ring, and a piperidine ring. This compound has shown promising results in scientific research as an agent for treating various diseases due to its unique chemical structure and mechanism of action.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole involves the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of protein kinase C (PKC), which is an enzyme that is involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-(Furan-2-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the activity of COX-2. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(Furan-2-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole in laboratory experiments is its unique chemical structure, which allows it to interact with various enzymes and receptors in the body. However, one of the limitations of using this compound in laboratory experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research on 2-(Furan-2-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole. One potential direction is to further investigate its potential as an anti-cancer agent, particularly in the treatment of breast cancer and lung cancer. Another potential direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration of this compound in various applications.
Synthesis Methods
The synthesis of 2-(Furan-2-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole involves the reaction of furan-2-carboxylic acid hydrazide with 1-(thiophen-2-ylsulfonyl)piperidin-4-amine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction mixture is then heated under reflux conditions in a suitable solvent such as dimethyl sulfoxide (DMSO) to yield the desired product.
Scientific Research Applications
2-(Furan-2-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results as an anti-cancer agent, anti-inflammatory agent, and anti-diabetic agent. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(furan-2-yl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S3/c19-24(20,13-4-2-10-22-13)18-7-5-11(6-8-18)14-16-17-15(23-14)12-3-1-9-21-12/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYHFGIUUAZUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{2-[(2-chlorophenyl)methylidene]hydrazin-1-yl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2950924.png)
![(E)-3-(3-nitrostyryl)imidazo[1,5-a]pyridine](/img/structure/B2950926.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2950927.png)


![(E)-16-(4-methoxybenzylidene)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2950932.png)

![{1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amine](/img/structure/B2950934.png)



![5-(2-fluorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2950942.png)
![(E)-ethyl 5-(4-(dimethylamino)phenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2950944.png)
